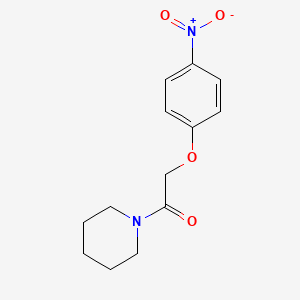
2-(4-Nitrophenoxy)-1-(piperidin-1-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitrophenoxy)-1-(piperidin-1-YL)ethanone is an organic compound that belongs to the class of phenoxy derivatives It is characterized by the presence of a nitrophenyl group attached to a piperidine ring via an ethanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenoxy)-1-(piperidin-1-YL)ethanone typically involves the reaction of 4-nitrophenol with 1-piperidin-1-ylethanone under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbonyl carbon of the ethanone, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Nitrophenoxy)-1-(piperidin-1-YL)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Hydrogen peroxide or other peroxides.
Major Products
Reduction: 2-(4-Aminophenoxy)-1-piperidin-1-ylethanone.
Substitution: Various substituted phenoxy derivatives.
Oxidation: Piperidine N-oxide derivatives.
Applications De Recherche Scientifique
2-(4-Nitrophenoxy)-1-(piperidin-1-YL)ethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound is used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability and flame retardancy.
Biological Studies: It is employed in studies related to its cytotoxic and genotoxic effects, providing insights into its potential therapeutic and toxicological profiles.
Mécanisme D'action
The mechanism of action of 2-(4-Nitrophenoxy)-1-(piperidin-1-YL)ethanone involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. The piperidine ring can modulate the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Nitrophenoxy)-1-phenylethanone: Similar structure but with a phenyl group instead of a piperidine ring.
4-Nitrophenyl piperidine: Lacks the ethanone linkage.
2-(4-Aminophenoxy)-1-piperidin-1-ylethanone: Reduced form with an amino group instead of a nitro group.
Uniqueness
2-(4-Nitrophenoxy)-1-(piperidin-1-YL)ethanone is unique due to the combination of the nitrophenyl group and the piperidine ring, which imparts specific chemical and biological properties
Propriétés
IUPAC Name |
2-(4-nitrophenoxy)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-13(14-8-2-1-3-9-14)10-19-12-6-4-11(5-7-12)15(17)18/h4-7H,1-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKWRYTUBLKUIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2848608.png)


![1-Acetyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione](/img/structure/B2848613.png)
![1-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}-4-phenylpiperidine-4-carbonitrile](/img/structure/B2848614.png)
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2848615.png)
![N-(2-ethoxyphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2848617.png)

![Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate](/img/structure/B2848621.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide](/img/structure/B2848622.png)


![tert-butyl N-[3-(methylsulfanyl)phenyl]carbamate](/img/structure/B2848630.png)

